molecular formula C9H11IO B2899286 (2-Iodo-4,5-dimethylphenyl)methanol CAS No. 851384-78-6

(2-Iodo-4,5-dimethylphenyl)methanol

Cat. No. B2899286
M. Wt: 262.09
InChI Key: OZONDJBVFLGNJH-UHFFFAOYSA-N
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Description

“(2-Iodo-4,5-dimethylphenyl)methanol” is a chemical compound with the CAS Number: 851384-78-6 . It has a molecular weight of 262.09 and its molecular formula is C9H11IO . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for “(2-Iodo-4,5-dimethylphenyl)methanol” is 1S/C9H11IO/c1-6-3-8 (5-11)9 (10)4-7 (6)2/h3-4,11H,5H2,1-2H3 . The Inchi Key is OZONDJBVFLGNJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Iodo-4,5-dimethylphenyl)methanol” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature . The boiling point data is not available .

Scientific Research Applications

Materials Science

(2-Iodo-4,5-dimethylphenyl)methanol

finds applications in materials science due to its unique electronic and optical properties.

Application Summary

Experimental Procedures

Results

The compound contributes to the development of flexible displays, sensors, and optoelectronic devices.

These are just three of the six applications. If you’d like to explore more, feel free to ask! 🌟

Safety And Hazards

The safety information for “(2-Iodo-4,5-dimethylphenyl)methanol” includes several hazard statements: H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

(2-iodo-4,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONDJBVFLGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodo-4,5-dimethylphenyl)methanol

Synthesis routes and methods

Procedure details

A solution, cooled to 0° C., of 6.81 g of 3,4-dimethylbenzyl alcohol and 11.62 ml of N,N,N′,N′-tetramethyl-ethylenediamine in 150 ml of pentane was treated with 62.5 ml of n-butyllithium solution (1.6M in hexane). The reaction mixture was boiled at reflux for 11 hrs. Then, 12.69 g of iodine in 50 ml of THF were added dropwise at −30° C. The mixture was stirred for 15 min. at −30° C. and then left to warm to room temperature. The reaction mixture was added to 100 ml of 10% sulphuric acid. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 2.95 g of (2-iodo-4,5-dimethyl-phenyl)-methanol as a light yellow solid.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
11.62 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Quantity
12.69 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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